![molecular formula C28H32N2O6 B2418560 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid CAS No. 2172154-85-5](/img/structure/B2418560.png)
2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group. The Fmoc group can be removed under mild basic conditions, which allows for the selective deprotection of amino groups in the presence of other functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the pyrrolopyridine carboxylic acid. This could potentially be achieved using peptide coupling reagents such as carbodiimides or uronium salts .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The Fmoc group is a large, aromatic group that would likely dominate the physical and chemical properties of the molecule .Chemical Reactions Analysis
The Fmoc group is stable under a wide range of conditions, but can be selectively removed under mildly basic conditions. This allows for the selective deprotection of the amino group, which can then undergo further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the Fmoc group, which is large and aromatic. This could potentially make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Peptide Synthesis
The compound is a type of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid, which is often used in the synthesis of peptides . They are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
Inertial Navigation Systems
The compound, under the name “EN300-1653473”, is used in the development of precision fiber optic inertial measurement/navigation units . These units are used for GPS denied navigation, precise targeting, and line-of-sight stabilization .
Drones and UAVs
Inertial navigation systems that use this compound are often used in drones and Unmanned Aerial Vehicles (UAVs) . They provide accurate navigation information even when GPS is unavailable .
Dismounted Soldier Applications
The compound is also used in navigation systems for dismounted soldiers . These systems help soldiers navigate in environments where GPS signals may be weak or non-existent .
Oil and Gas Exploration
Navigation systems using this compound are used in oil and gas exploration . They provide accurate navigation data in environments where GPS signals may be unreliable .
Aeronautics and Civil Aviation
The compound is used in navigation systems for aeronautics and civil aviation . These systems provide accurate navigation data for aircraft, even in situations where GPS signals may be unreliable .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)29-13-12-28(24(31)32)17-30(15-18(28)14-29)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTQBFWKGYCUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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